molecular formula C16H23NO3 B153268 Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate CAS No. 1000931-04-3

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No. B153268
M. Wt: 277.36 g/mol
InChI Key: HWNKSGVMOCONJS-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is related to a family of compounds that are used in various synthetic transformations and have applications in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, a selective monoalkylation under phase transfer conditions has been reported, which emphasizes the high preference for 3-O-alkylation and avoids diether formation even with an excess of reagents . Additionally, stereoselective syntheses have been developed to produce cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, utilizing L-selectride and the Mitsunobu reaction . Other related compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, have been synthesized from commercially available starting materials through a series of reactions including nucleophilic substitution and oxidation, with high overall yields .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivative was determined, revealing that the molecules exist in a chair conformation in the solid state . Another study confirmed the structure of a tert-butyl piperazine-1-carboxylate derivative by single crystal XRD data, showing the compound crystallized in the monoclinic crystal system .

Chemical Reactions Analysis

Tert-butyl phenylazocarboxylates, closely related to the compound of interest, undergo nucleophilic substitutions and radical reactions. These reactions include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, facilitated by the tert-butyloxycarbonylazo group . The addition of tert-butylisonitrile at the carbonyl group of 3-hydroxypiperidin-4-ones has also been studied, providing a method for synthesizing 3-hydroxyisonipecotic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate derivatives can be inferred from related compounds. For instance, the interaction of axial hydroxyl groups with axial methyl groups in certain piperidine derivatives causes a downfield shift in the methyl proton NMR signal, and IR spectra indicate the presence of non-chair forms stabilized by intramolecular hydrogen bonds . The molecular electrostatic potential and frontier molecular orbital analyses of a tert-butyl piperidine-1-carboxylate derivative were performed using computational methods, providing insights into the reactivity of the compound .

Scientific Research Applications

Stereoselective Syntheses

  • Stereoselective Syntheses of Substituted Compounds : A study by Boev et al. (2015) demonstrated the use of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate derivatives for stereoselective syntheses. The Mitsunobu reaction was employed, followed by alkaline hydrolysis, to yield trans isomers with high selectivity.

  • Synthesis of Protein Tyrosine Kinase Inhibitors : Chen Xin-zhi (2011) explored the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the creation of protein tyrosine kinase inhibitors, particularly Jak3 inhibitors. The process involved several steps, starting from 4-methylpyridinium and leading to a final yield of 80.2% (Chen Xin-zhi, 2011).

Monoalkylation under Phase Transfer Conditions

  • Highly Selective Monoalkylation : Lansdell and Fradet (2011) found that tert-butyl 3,4-dihydroxy-4-phenylpiperidine-1-carboxylate undergoes highly selective monoalkylation under liquid-liquid phase transfer conditions. This method was emphasized as more effective compared to other common alkylation protocols (Lansdell & Fradet, 2011).

Applications in Synthesis of Neurokinin 1 Receptor Antagonists

  • Synthesis of (+)-L-733,060 : Bhangare et al. (2020) achieved the enantioselective synthesis of the neurokinin 1 receptor antagonist (+)-L-733,060 using tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate as an intermediate. This process incorporated Jacobsen’s hydrolytic kinetic resolution and Grubbs metathesis in the final stage, highlighting its utility in synthesizing pharmaceutical compounds (Bhangare et al., 2020).

Use in Synthesis of Anticancer Drugs

  • Intermediate for Anticancer Drugs : Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The synthesis involved four steps from piperidin-4-ylmethanol, leading to a high total yield of 71.4%. This compound was highlighted for its potential in developing drugs for depression, cerebral ischemia, and as an analgesic (Zhang et al., 2018).

Safety And Hazards

This compound is classified under GHS07 and GHS09. It has hazard statements H315, H317, H319, and H410. Precautionary statements include P261, P264, P273, P280, P302 + P352, and P305 + P351 + P338 . It is also classified under Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

properties

IUPAC Name

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNKSGVMOCONJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609313
Record name tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

CAS RN

1000931-04-3
Record name tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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